molecular formula C7H4BrFN2 B1442170 2-Amino-6-bromo-4-fluorobenzonitrile CAS No. 1260825-85-1

2-Amino-6-bromo-4-fluorobenzonitrile

Cat. No.: B1442170
CAS No.: 1260825-85-1
M. Wt: 215.02 g/mol
InChI Key: BHCWUTDHTVBYGX-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of benzonitrile, featuring an amino group at the second position, a bromine atom at the sixth position, and a fluorine atom at the fourth position on the benzene ring

Mechanism of Action

Target of Action

It is known that this compound is a medicinal chemistry intermediate . It has been employed for the preparation of various compounds, suggesting that its targets could be diverse and dependent on the specific derivative being synthesized.

Mode of Action

It is known to participate in reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves these chemical processes, leading to changes in the target molecules.

Biochemical Pathways

For instance, it may be used for the synthesis of antifolate and antibacterial quinazoline derivatives , which are known to interfere with folate metabolism and bacterial growth, respectively.

Pharmacokinetics

A safety data sheet indicates that the compound can be absorbed through the skin, inhaled, and ingested, suggesting that it has some degree of bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-bromo-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-dibromo-4-fluorobenzonitrile with ammonia. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-fluorobenzonitrile is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromine atom with boronic acids to form carbon-carbon bonds.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Ammonia or other nucleophiles in solvents like ethanol or methanol.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, and a base such as potassium carbonate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Biphenyl derivatives.

    Reduction: Primary amines.

Scientific Research Applications

2-Amino-6-bromo-4-fluorobenzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromo-6-fluorobenzonitrile: Similar structure but different substitution pattern.

    2-Amino-6-fluorobenzonitrile: Lacks the bromine atom, which affects its reactivity and applications.

    2-Bromo-4-fluorobenzonitrile:

Uniqueness

2-Amino-6-bromo-4-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity patterns and enable the synthesis of a wide range of derivatives. The combination of these substituents makes it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-amino-6-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCWUTDHTVBYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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